molecular formula C22H24ClN5O2 B15118463 2-(4-Chloro-3-methylphenoxy)-1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)ethan-1-one

2-(4-Chloro-3-methylphenoxy)-1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)ethan-1-one

Cat. No.: B15118463
M. Wt: 425.9 g/mol
InChI Key: CRYJGRHLUXDHHV-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)ethan-1-one is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structure of this compound, which includes a chloro-methylphenoxy group and a triazolopyridazinyl-piperidinyl moiety, suggests potential biological activity and utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methylphenoxy)-1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)ethan-1-one typically involves multiple steps, including the formation of the phenoxy and triazolopyridazinyl-piperidinyl intermediates. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For example, the synthesis may involve:

    Step 1: Formation of the phenoxy intermediate by reacting 4-chloro-3-methylphenol with an appropriate alkylating agent.

    Step 2: Synthesis of the triazolopyridazinyl-piperidinyl intermediate through a series of cyclization and substitution reactions.

    Step 3: Coupling of the two intermediates under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, the use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The chloro group in the phenoxy moiety can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development. It may exhibit biological activity against specific targets, such as enzymes or receptors.

    Agricultural Chemistry: The compound may be used as a precursor for the synthesis of agrochemicals, such as herbicides or insecticides.

    Materials Science: The compound’s chemical properties may be exploited in the development of new materials with specific functionalities, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-methylphenoxy)-1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Chloro-3-methylphenoxy)-1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)ethan-1-one include other phenoxy derivatives and triazolopyridazinyl-piperidinyl compounds. Examples include:

  • 2-(4-Chloro-3-methylphenoxy)-1-(4-piperidinyl)ethan-1-one
  • 2-(4-Chloro-3-methylphenoxy)-1-(4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)ethanol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct biological activity and chemical reactivity, making it valuable for various scientific research applications.

Properties

Molecular Formula

C22H24ClN5O2

Molecular Weight

425.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C22H24ClN5O2/c1-14-12-17(4-5-18(14)23)30-13-21(29)27-10-8-16(9-11-27)22-25-24-20-7-6-19(15-2-3-15)26-28(20)22/h4-7,12,15-16H,2-3,8-11,13H2,1H3

InChI Key

CRYJGRHLUXDHHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5)Cl

Origin of Product

United States

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